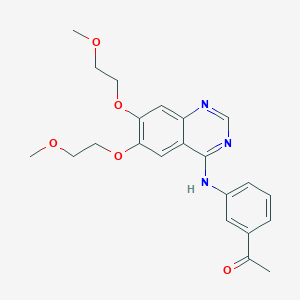![molecular formula C11H9NO4 B12861210 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is a heterocyclic compound featuring a benzoxazole ring substituted with a hydroxymethyl group and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by functionalization to introduce the hydroxymethyl and acrylic acid groups.
Formation of Benzoxazole Core: The benzoxazole ring can be synthesized via the cyclization of 2-aminophenol with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Acrylic Acid Substitution: The acrylic acid moiety can be introduced via a Heck reaction, where the benzoxazole derivative is coupled with an acrylate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can undergo reduction to form the corresponding propionic acid derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-5-propionic acid.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Mécanisme D'action
The mechanism by which 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and acrylic acid groups can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acrylic acid moiety.
2-(Methoxymethyl)benzo[d]oxazole-5-acrylic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
2-(Hydroxymethyl)benzo[d]oxazole-5-propionic acid: Similar structure but with a propionic acid group instead of an acrylic acid moiety.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is unique due to the presence of both a hydroxymethyl group and an acrylic acid moiety
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
(E)-3-[2-(hydroxymethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO4/c13-6-10-12-8-5-7(2-4-11(14)15)1-3-9(8)16-10/h1-5,13H,6H2,(H,14,15)/b4-2+ |
Clé InChI |
QKDWMJRRSDYKJL-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)CO |
SMILES canonique |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


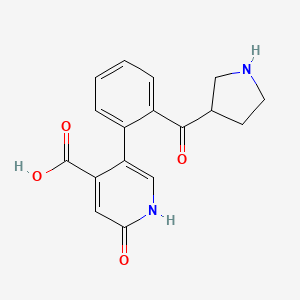

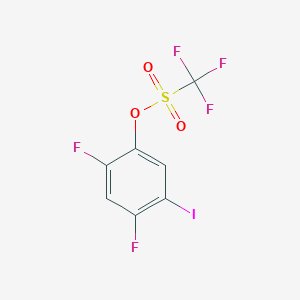
![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
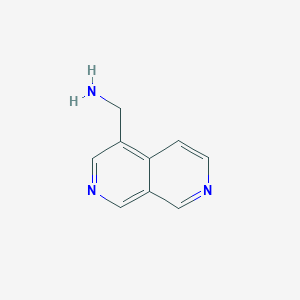
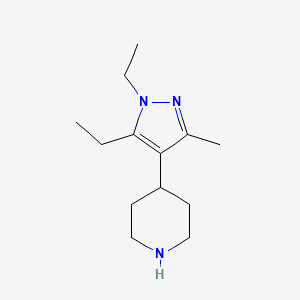
![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)

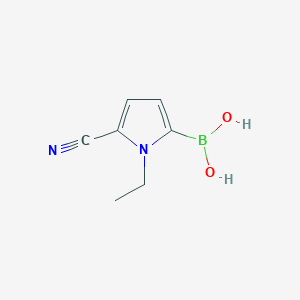
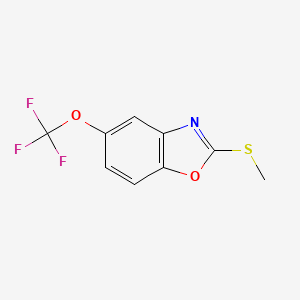
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
